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3-(4-(tert-Butoxy)phenyl)propanal

Cat. No.: B14078990
M. Wt: 206.28 g/mol
InChI Key: JYTFGXZTCCEINJ-UHFFFAOYSA-N
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Description

Contextualization of Aryl-Substituted Propanals in Organic Synthesis

Aryl-substituted propanals are a class of organic compounds characterized by a propanal group attached to an aromatic ring. These compounds are valuable intermediates in organic synthesis due to the reactivity of the aldehyde functional group, which can participate in a wide array of chemical transformations. ncert.nic.in The presence of the aryl group also allows for further functionalization of the aromatic ring, expanding the synthetic possibilities. researchgate.net

The reactivity of the aldehyde group in aryl-substituted propanals allows for transformations such as oxidation to carboxylic acids, reduction to alcohols, and various nucleophilic addition reactions. These reactions are fundamental in the construction of more complex molecular architectures. Furthermore, the benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. ncert.nic.in

Significance of 3-(4-(tert-Butoxy)phenyl)propanal as a Synthetic Building Block and Intermediate

This compound, also known by synonyms such as p-tert-butyldihydrocinnamaldehyde, is a significant building block in organic synthesis. Its structure, which includes a reactive aldehyde and a protected phenolic group, makes it a versatile precursor for a variety of more complex molecules. The tert-butoxy (B1229062) group serves as a protecting group for the phenol (B47542), which can be deprotected under specific conditions to reveal a reactive hydroxyl group.

This compound is particularly noted for its applications in the synthesis of fragrances and as an intermediate in the production of specialty chemicals. chemimpex.com It serves as a key ingredient in the formulation of perfumes, contributing a unique aromatic profile. chemimpex.comodowell.com In the realm of medicinal chemistry, related aryl-substituted propanol (B110389) derivatives have been investigated for their potential biological activities, highlighting the importance of this structural motif. nih.gov

The synthesis of this compound itself can be achieved through various methods, including the aldol (B89426) reaction of 4-tert-butylbenzaldehyde (B1265539) with acetaldehyde (B116499) followed by selective hydrogenation. odowell.com Another route involves the reaction of tert-butylbenzene (B1681246) with acrolein diacetate in the presence of a Lewis acid catalyst, followed by saponification. odowell.com

Scope and Research Objectives of the Comprehensive Outline

This article aims to provide a focused and detailed overview of the chemical compound this compound. The primary objective is to present scientifically accurate information regarding its properties, synthesis, and applications as a synthetic intermediate, based on existing research findings. The scope is strictly limited to the chemical nature of this compound, without delving into dosage, administration, or safety profiles. The content is structured to provide a clear and comprehensive understanding of its role in contemporary chemical research.

Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₈O sigmaaldrich.com
Molecular Weight190.28 g/mol sigmaaldrich.com
AppearanceColorless to pale yellow liquid chemimpex.com
Boiling Point299 - 301 °C chemimpex.com
Density0.958 g/cm³ chemimpex.com
CAS Number18127-01-0 sigmaaldrich.com

Compound Names Mentioned

Compound Name
This compound
p-tert-butyldihydrocinnamaldehyde
4-tert-butylbenzaldehyde
acetaldehyde
tert-butylbenzene
acrolein diacetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B14078990 3-(4-(tert-Butoxy)phenyl)propanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanal

InChI

InChI=1S/C13H18O2/c1-13(2,3)15-12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3

InChI Key

JYTFGXZTCCEINJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC=O

Origin of Product

United States

Synthetic Methodologies for 3 4 Tert Butoxy Phenyl Propanal

Retrosynthetic Analysis and Key Disconnections for 3-(4-(tert-Butoxy)phenyl)propanal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgyoutube.comyoutube.comleah4sci.com For this compound, the primary disconnections involve the carbon-carbon bonds of the propanal chain and the carbon-oxygen bond of the tert-butoxy (B1229062) group.

A logical retrosynthetic strategy would involve two main disconnections:

C-C Bond Disconnection: The bond between the phenyl ring and the propanal side chain can be disconnected. This leads to a substituted benzene (B151609) derivative and a three-carbon synthon.

C-O Bond Disconnection: The ether linkage of the tert-butoxy group can be cleaved, suggesting a precursor phenol (B47542) that can be later etherified.

These disconnections point towards several potential synthetic pathways, which are explored in the subsequent sections.

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational strategies for constructing the target molecule. These routes often involve multi-step sequences with well-established reactions.

Strategies Involving Aldehyde Functional Group Introduction

A key step in the synthesis is the introduction of the aldehyde functional group. Several classical methods can achieve this transformation:

Oxidation of a Primary Alcohol: A common approach is the oxidation of the corresponding primary alcohol, 3-(4-(tert-butoxy)phenyl)propan-1-ol. This can be achieved using various oxidizing agents.

Hydrolysis of an Acetal (B89532): Another strategy involves the hydrolysis of a protected aldehyde, such as an acetal. For instance, the hydrolysis of 1-(3,3-diethoxypropyl)-4-(tert-butoxy)benzene under acidic conditions would yield the desired aldehyde. nih.govorganic-chemistry.org

Reduction of a Carboxylic Acid or its Derivatives: The propanal moiety can also be formed by the reduction of a corresponding carboxylic acid or one of its derivatives, like an ester or an acid chloride.

Approaches for Aryl-Alkyl Chain Elongation

Building the three-carbon propanal chain attached to the phenyl ring is a critical aspect of the synthesis. Classical methods for this elongation include:

Grignard Reactions: A Grignard reagent prepared from a suitable benzyl (B1604629) halide can react with an appropriate electrophile to extend the carbon chain. chemicalforums.com

Friedel-Crafts Acylation/Alkylation: While direct Friedel-Crafts alkylation can be prone to rearrangements and polyalkylation, acylation followed by reduction offers a more controlled method for introducing the propyl group.

Methods for Constructing the tert-Butoxy Moiety on the Phenyl Ring

The tert-butoxy group is a common protecting group in organic synthesis and can be introduced onto a phenolic hydroxyl group. wikipedia.org A primary method for its installation is the Williamson ether synthesis. This involves the reaction of a phenoxide, generated from the corresponding phenol with a base, with a tert-butyl halide. The use of tert-butyl alcohol in the presence of a strong acid can also lead to the formation of the tert-butyl ether. orgsyn.org

Modern Catalytic and Stereoselective Approaches for this compound

Modern synthetic chemistry has seen a surge in the development of catalytic and stereoselective reactions, offering more efficient and atom-economical routes to target molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck, Hydroformylation)

Transition metal-catalyzed reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction, also known as the Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.orgmdpi.com In the context of synthesizing this compound, a potential route involves the coupling of 4-bromo-1-(tert-butoxy)benzene with acrolein or a protected form of acrolein. nih.govchim.itnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. wikipedia.org

Hydroformylation: Hydroformylation, also known as the oxo process, is an industrial process for the production of aldehydes from alkenes. taylorandfrancis.comresearchgate.netresearchgate.net This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by rhodium or cobalt complexes. taylorandfrancis.comgoogle.com For the synthesis of this compound, 4-(tert-butyl)allylbenzene could be a suitable substrate for hydroformylation. google.com The reaction conditions, including the choice of catalyst and ligands, can influence the regioselectivity of the aldehyde formation.

Table 1: Comparison of Synthetic Methodologies

Synthetic Approach Key Reaction Advantages Disadvantages
Classical Routes Oxidation of Alcohols, Grignard Reactions, Williamson Ether Synthesis Well-established, reliable for small-scale synthesis. Often require multiple steps, may use stoichiometric reagents, can generate significant waste.
Modern Catalytic Routes Mizoroki-Heck Reaction High efficiency, good functional group tolerance, potential for one-pot procedures. Catalyst cost and sensitivity, may require optimization of reaction conditions.

Table 2: Key Reagents and Catalysts

Reagent/Catalyst Function Relevant Synthetic Route
Palladium(II) acetate Catalyst Mizoroki-Heck Reaction
Rhodium Carbonyl Complexes Catalyst Hydroformylation
Potassium tert-butoxide Base Williamson Ether Synthesis
Grignard Reagents Nucleophile Aryl-Alkyl Chain Elongation

Organocatalytic and Biocatalytic Transformations for Arylalkanal Synthesis

The development of efficient and selective methods for the synthesis of arylalkanals is a significant area of research in organic chemistry. Organocatalysis and biocatalysis have emerged as powerful tools, offering mild and environmentally benign alternatives to traditional metal-catalyzed reactions.

Organocatalytic approaches often utilize small organic molecules, such as proline and its derivatives, to catalyze reactions with high enantioselectivity. unl.pt For instance, the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, provides a route to functionalized cyclopropanes which can be precursors to or analogues of aryl-substituted propanals. unl.ptorganic-chemistry.org This method is notable for its ability to create multiple stereogenic centers in a single operation with high diastereoselectivity. unl.ptorganic-chemistry.org Another organocatalytic strategy involves the coupling of benzaldehyde (B42025) and benzyl chloride derivatives using a highly reactive sulfenate anion catalyst to produce alkynes, which can be subsequently transformed into the desired propanal. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers exquisite selectivity under mild conditions. nih.gov Enzymes such as peroxygenases and alcohol dehydrogenases can be employed in cascade reactions to produce enantiomerically pure alcohols from racemic mixtures, which can then be oxidized to the corresponding aldehydes. nih.gov For example, the peroxygenase from Agrocybe aegerita can oxidize a range of propargylic alcohols to their corresponding ketones, which can then be stereoselectively reduced by alcohol dehydrogenases. nih.gov While not directly demonstrated for this compound, this biocatalytic platform showcases a viable strategy for the synthesis of chiral arylalkanals. nih.gov Furthermore, nitrene transferase enzymes have been developed for the enantioselective amination of C-H bonds, a reaction that could be adapted for the synthesis of chiral amino-propanal derivatives. nih.gov

Enantioselective Synthesis of Chiral Analogues of Aryl-Substituted Propanals

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric synthetic methods. The synthesis of chiral analogues of this compound can be envisioned through several enantioselective strategies.

One prominent approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully applied to the synthesis of 3-substituted tetrahydropyridines from arylboronic acids and pyridine (B92270) derivatives with excellent enantioselectivity. organic-chemistry.org A similar strategy could potentially be adapted for the synthesis of chiral 3-arylpropanals.

Another powerful technique is the use of chiral phosphoric acid catalysts in multicomponent reactions. For example, the Groebke-Blackburn-Bienaymé reaction has been utilized for the atroposelective synthesis of imidazo[1,2-a]pyridine (B132010) atropoisomers with high enantioselectivity. researchgate.net The principles of this catalytic system could be applied to the enantioselective synthesis of chiral arylpropanals.

Furthermore, iridium-catalyzed allylic amination has been shown to be a highly effective method for the synthesis of enantioenriched nitrogen-containing compounds, such as nicotine, with excellent enantiomeric excess. nih.gov This methodology could be explored for the synthesis of chiral amino-analogues of this compound.

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Sustainability Profiles

A comparative analysis of a traditional versus an improved, more sustainable synthesis of a related arylpropanal, 3-(3-trifluoromethylphenyl)propanal, highlights key areas for process optimization. nih.gov The improved method utilizes a cascade process involving a Mizoroki-Heck cross-coupling reaction followed by hydrogenation, with efficient recovery and reuse of the palladium catalyst. nih.gov The use of microwave-assisted conditions can also significantly reduce reaction times without compromising yield or selectivity. nih.gov

The following table provides a conceptual comparative analysis of different synthetic approaches, drawing on data from the synthesis of related arylpropanals to illustrate potential efficiencies and sustainability benefits.

Synthetic MethodCatalystKey AdvantagesPotential DrawbacksEstimated YieldSustainability Profile
Traditional Friedel-Crafts Acylation/Reduction AlCl₃, then H₂/Pd/CWell-established, readily available starting materials.Stoichiometric amounts of Lewis acid, waste generation.ModeratePoor: High E-factor, use of hazardous reagents.
Mizoroki-Heck Cross-Coupling Cascade nih.govPd(OAc)₂/nBu₄NOAcHigh yield, potential for catalyst recycling, milder conditions.Use of precious metal catalyst, requires halide starting material.>90%Good: Lower E-factor with catalyst recycling, potential for greener solvents.
Organocatalytic Cascade Reaction unl.ptorganic-chemistry.orgChiral Prolinol EtherHigh enantioselectivity, metal-free, mild conditions.Catalyst loading may be higher than transition metals.HighExcellent: Metal-free, biodegradable catalysts, often uses benign solvents.
Biocatalytic Cascade nih.govPeroxygenase/ADHExcellent enantioselectivity, aqueous media, mild conditions.Enzyme stability and cost can be a factor, substrate scope may be limited.70-99%Excellent: Green solvent (water), biodegradable catalysts, highly selective.

This analysis underscores the significant advantages of modern catalytic methods, particularly organocatalysis and biocatalysis, in terms of selectivity and sustainability. While traditional methods may be well-established, the drive towards greener chemistry necessitates the adoption of more efficient and environmentally friendly synthetic routes. The development of robust and recyclable catalysts, coupled with the use of milder reaction conditions and renewable resources, will be key to the sustainable production of this compound and other valuable chemical intermediates.

Chemical Reactivity and Transformations of 3 4 Tert Butoxy Phenyl Propanal

Reactions at the Aldehyde Functional Group of 3-(4-(tert-Butoxy)phenyl)propanal

The aldehyde group, characterized by a polarized carbon-oxygen double bond, is the primary site of reactivity for many transformations of this compound.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.compherobase.com The general mechanism involves the formation of a tetrahedral intermediate, which is then protonated to yield the final product. pherobase.com

Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound provides a versatile method for forming new carbon-carbon bonds and synthesizing secondary alcohols. libretexts.orgvaia.com For instance, the reaction with methylmagnesium bromide would yield 4-(4-(tert-butoxy)phenyl)butan-2-ol. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. libretexts.org

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde functionality into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comudel.edu The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can undergo an aldol condensation with other enolizable carbonyl compounds, such as acetone. youtube.commagritek.com This reaction leads to the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. magritek.com For the related compound 3-(4-tert-butylphenyl)propanal (B16135), the aldol condensation with propanal is a key step in the synthesis of the fragrance Lilial®. psu.edu

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeNucleophile/ReagentProduct Type
Grignard ReactionR-MgX (e.g., CH₃MgBr)Secondary Alcohol
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)Alkene
Aldol CondensationEnolizable Carbonyl (e.g., Acetone)β-Hydroxy Aldehyde/Ketone or α,β-Unsaturated Aldehyde/Ketone

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(4-(tert-butoxy)phenyl)propanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). commonorganicchemistry.com The choice of oxidant and reaction conditions is crucial to avoid potential side reactions, such as cleavage of the tert-butoxy (B1229062) group or reactions at the aromatic ring.

Reduction Pathways to Alcohol Derivatives

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, 3-(4-(tert-butoxy)phenyl)propan-1-ol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the primary alcohol. youtube.com

Table 2: Common Redox Reactions of the Aldehyde Group
Reaction TypeReagentProduct Functional Group
OxidationKMnO₄, CrO₃Carboxylic Acid
ReductionNaBH₄Primary Alcohol

Formation of Acetals, Imines, and Other Condensation Products

Acetals: In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. masterorganicchemistry.comscirp.org If two equivalents of a monohydric alcohol are used, a dialkyl acetal (B89532) is formed. Alternatively, reaction with a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal. organic-chemistry.orgthegoodscentscompany.comthegoodscentscompany.com Acetal formation is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. scirp.org Acetals are valuable as protecting groups for aldehydes due to their stability under neutral and basic conditions. sigmaaldrich.com

Imines: The reaction of this compound with primary amines yields imines, also known as Schiff bases. youtube.comresearchgate.net This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. udel.eduorganic-chemistry.org The pH of the reaction is a critical parameter, with optimal rates often observed in weakly acidic conditions. udel.edu

Reactivity of the Aromatic Ring System of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the tert-butoxy group.

Electrophilic Aromatic Substitution Reactions

The tert-butoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. magritek.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. magritek.com The propanal side chain is a deactivating group, but its influence is generally weaker than the activating effect of the tert-butoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. scirp.org For example, in a Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), a related compound, the reaction with acetic anhydride (B1165640) is highly selective for the para-position. scirp.orgresearchgate.net Given the steric hindrance of the tert-butoxy group, electrophilic attack on this compound would be expected to occur predominantly at the positions ortho to the tert-butoxy group (and meta to the propanal chain). However, the bulky tert-butyl group can also sterically hinder the ortho positions, potentially leading to a mixture of products.

Table 3: Predicted Directing Effects in Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-O-C(CH₃)₃ (tert-Butoxy)ActivatingOrtho, Para
-CH₂CH₂CHO (Propanal)DeactivatingMeta

Directed Ortho Metalation and Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs an organolithium base to deprotonate the position ortho to a directing metalation group (DMG), which coordinates the lithium cation. wikipedia.orgbaranlab.org In this compound, both the tert-butoxy group and the propanal group can potentially direct metalation.

The tert-butoxy group, as an ether, is a recognized but moderate DMG. wikipedia.org However, the aldehyde functionality presents a challenge, as it readily reacts with organolithium reagents. To overcome this, aldehydes can be protected in situ. A common strategy involves the reaction of the aldehyde with a lithium amide, such as lithium N,N-dimethylamide or lithium N-isopropylethylamide. This reaction transiently forms a lithium aminoalkoxide intermediate. This newly formed group is a significantly more powerful DMG than the ether and directs the deprotonation to the ortho position relative to the propanal side chain (the C-2 position of the ring). chem-station.comharvard.edu

This in situ protection-metalation strategy offers high regioselectivity, favoring functionalization at the C-2 position. Subsequent reaction of the generated aryllithium intermediate with various electrophiles can introduce a wide range of substituents.

Table 1: Proposed Directed Ortho Metalation of this compound

Step Reagent Purpose Intermediate/Product
1 Lithium Amide (e.g., LiN(iPr)₂) In situ protection of aldehyde and formation of a potent DMG Lithium aminoalkoxide intermediate
2 sec-BuLi / TMEDA, -78 °C Ortho-deprotonation (lithiation) at C-2 2-Lithio-3-(4-(tert-butoxy)phenyl)propanal derivative
3 Electrophile (E⁺) Functionalization of the aromatic ring 2-E-3-(4-(tert-butoxy)phenyl)propanal

This table presents a generalized, plausible reaction scheme based on established principles of directed ortho metalation of aldehydes. chem-station.comharvard.edu

Transformations Involving the tert-Butoxy Ether Linkage

The tert-butoxy group serves as a robust protecting group for the phenolic oxygen but can be cleaved under specific conditions.

The cleavage of ethers by strong acids is a general reaction, with the mechanism depending on the ether's structure. nih.govacs.org Aryl tert-butyl ethers, such as this compound, undergo cleavage via a mechanism that has characteristics of both SN1 and E1 pathways. nih.govacs.org

The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HBr, HI, or trifluoroacetic acid). This creates a good leaving group. Due to the high stability of the resulting tert-butyl carbocation, the carbon-oxygen bond cleaves to release the cation and the corresponding phenol (B47542), 3-(4-hydroxyphenyl)propanal. The tert-butyl cation can then be trapped by a nucleophile (like Br⁻ to form tert-butyl bromide) or undergo elimination to form isobutylene. This process is highly selective for the cleavage of the t-Bu-O bond, leaving the more stable Aryl-O bond intact. researchgate.net

Beyond acid-catalyzed cleavage, the tert-butoxy group can be removed under reductive or oxidative conditions.

Reductive Cleavage: Harsh acidic conditions can be incompatible with sensitive functional groups. A mild, catalytic method for the reductive cleavage of tert-butyl ethers has been developed using a combination of the tris(4-bromophenyl)amminium radical cation (often called "magic blue" or MB•⁺) and a sacrificial silane, such as triethylsilane (HSiEt₃). acs.orgacs.org This system facilitates the cleavage of the C-O bond under neutral conditions at room temperature, showing high chemoselectivity and affording the phenol in excellent yields. acs.org

Oxidative and Photochemical Cleavage: The ether linkage can also be cleaved through oxidative processes. For example, certain enzymes, like fungal peroxygenases, can catalyze the H₂O₂-dependent oxidative cleavage of ethers like methyl t-butyl ether, yielding an alcohol and a carbonyl compound. nih.gov A non-enzymatic approach involves photolysis. Irradiation of aryl tert-butyl ethers in a solvent like methanol can induce homolytic cleavage of the C-O bond. This process, occurring from the excited singlet state, primarily yields the corresponding phenol along with minor products from a photo-Fries rearrangement. acs.orgnih.gov

Table 2: Cleavage Reactions of the tert-Butoxy Group

Reaction Type Reagents Key Features Product(s)
Acid-Catalyzed HBr or HI, heat SN1/E1 mechanism, forms stable carbocation 3-(4-Hydroxyphenyl)propanal, Isobutylene/tert-Butyl bromide
Reductive MB•⁺ (cat.), HSiEt₃ Mild, neutral conditions, room temperature, high chemoselectivity 3-(4-Hydroxyphenyl)propanal

Cascade and Tandem Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, offering significant gains in efficiency and atom economy. wikimedia.org The bifunctional nature of this compound, containing both an aldehyde and a protected phenol, makes it an attractive substrate for designing such complex transformations.

For instance, the aldehyde group can undergo an initial intermolecular reaction, such as an aldol or Knoevenagel condensation, which could be followed by an intramolecular cyclization onto the electron-rich aromatic ring. A hypothetical example could involve a tandem deacetalization-aldol reaction sequence catalyzed by spatially separated acidic and basic catalysts. rsc.org

Furthermore, biocatalytic cascades have shown immense potential. Enzymes have been used in one-pot systems to convert substituted benzaldehydes into valuable L-phenylalanine derivatives. nih.gov A molecule like this compound could potentially be a substrate in such an enzymatic cascade to produce non-standard amino acids. Another possibility lies in photoinduced cascade reactions, where phenolate (B1203915) anions (formed after deprotection) can initiate radical processes leading to complex heterocyclic structures like dihydrobenzofurans. nih.govresearchgate.net

Chemo- and Regioselectivity in Reactions of this compound

Controlling selectivity is paramount when multiple reactive sites are present in a molecule.

Regioselectivity: The primary example of regioselectivity is seen in directed ortho metalation. As discussed in section 3.2.2, the choice of directing group dictates the site of functionalization. While the tert-butoxy group directs to its ortho position (C-3), the more powerful DMG formed by in situ protection of the aldehyde directs metalation specifically to its ortho position (C-2). This allows for the selective synthesis of 2-substituted isomers over 3-substituted ones.

Chemoselectivity: The molecule offers numerous opportunities for chemoselective transformations:

Aldehyde vs. Ring/Ether: Standard reactions at the aldehyde, such as reduction to an alcohol with sodium borohydride, oxidation to a carboxylic acid, or Wittig-type olefinations, can typically be performed without affecting the robust tert-butoxy ether or the aromatic ring.

DoM Conditions: For ortho-lithiation to be successful, the highly nucleophilic organolithium base must selectively deprotonate the ring rather than attack the electrophilic aldehyde. This necessitates the in situ protection strategy, which is a prime example of achieving chemoselectivity by temporarily masking a reactive group. chem-station.comharvard.edu

Ether Cleavage: The reductive cleavage of the tert-butyl ether using MB•⁺ and triethylsilane is highly chemoselective, leaving ester or even N-Boc groups intact, which would be labile under the strong acid conditions typically used for ether cleavage. acs.orgacs.org Conversely, acid-catalyzed cleavage of the ether can be performed while the aldehyde is protected as an acid-stable acetal, which can be removed in a subsequent step. This sequential protection/deprotection strategy allows for selective manipulation of one functional group in the presence of another.

Spectroscopic and Advanced Analytical Characterization of 3 4 Tert Butoxy Phenyl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgbenchchem.comresearchgate.netdocbrown.infosigmaaldrich.com

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy of 3-(4-tert-Butoxy)phenyl)propanal reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. oregonstate.edu

The aldehydic proton (-CHO) is highly deshielded and appears as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the range of 7.0-7.3 ppm. The methylene group adjacent to the carbonyl group (α-CH₂) shows a triplet at around 2.9 ppm, while the methylene group adjacent to the aromatic ring (β-CH₂) resonates as a triplet at about 2.7 ppm. The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet at approximately 1.3 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for 3-(4-(tert-Butoxy)phenyl)propanal

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aldehydic H~9.8Triplet (t)
Aromatic H~7.0-7.3Doublet (d)
α-CH₂~2.9Triplet (t)
β-CH₂~2.7Triplet (t)
tert-Butyl H~1.3Singlet (s)

¹³C NMR Spectroscopic Analysis and Multiplicity Patterns

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info The carbonyl carbon of the aldehyde is the most deshielded, appearing at a chemical shift of around 202 ppm. The quaternary carbon of the tert-butoxy (B1229062) group and the aromatic carbon attached to it are observed at approximately 155 ppm and 135 ppm, respectively. The other aromatic carbons resonate in the region of 125-130 ppm. The methylene carbons (α-CH₂ and β-CH₂) appear at distinct chemical shifts, and the carbon of the tert-butyl group shows a signal around 31 ppm, with the methyl carbons appearing around 29 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl C~202
C-O (aromatic)~155
C-ipso (aromatic)~135
Aromatic CH~125-130
C(CH₃)₃~78
α-CH₂~45
β-CH₂~30
C(CH₃)₃~31
C(CH₃)₃~29

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Studiesresearchgate.net

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity and spatial relationships between atoms in a molecule. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between the aldehydic proton and the α-methylene protons, and between the α- and β-methylene protons, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. uvic.ca This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing a cross-peak between the aldehydic proton at ~9.8 ppm and the carbonyl carbon at ~202 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. researchgate.net This can be used to study the conformation of the propanal chain relative to the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrationsresearchgate.netsigmaaldrich.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde, which typically appears around 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde proton are also characteristic, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the tert-butoxy group gives rise to a strong band in the 1200-1300 cm⁻¹ range. The C-H bending vibrations of the alkyl and aromatic groups appear at lower wavenumbers. nist.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Key Infrared Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1720-1740
Aldehyde (C-H)Stretch~2720, ~2820
Aromatic (C=C)Stretch~1450-1600
Ether (C-O)Stretch~1200-1300
Alkyl (C-H)Stretch~2850-3000
Aromatic (C-H)Stretch~3000-3100

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysisbenchchem.com

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. docbrown.info

The electron ionization (EI) mass spectrum of 3-(4-tert-Butoxy)phenyl)propanal would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 190.28 g/mol . sigmaaldrich.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of the tert-butyl group ([M-57]⁺) to give a prominent peak, and cleavage of the propanal side chain. massbank.eu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which in turn enables the determination of the exact molecular formula. acs.orgnih.gov For 3-(4-tert-Butoxy)phenyl)propanal (C₁₃H₁₈O), HRMS would confirm this formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. acs.org The analysis of fragment ions at high resolution can further aid in confirming the proposed fragmentation pathways and the structure of the fragments. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]•+ for 3-(4-tert-Butoxy)phenyl)propanal would be observed at an m/z corresponding to its molecular weight (190.28 g/mol ). chemimpex.comsigmaaldrich.com The fragmentation of aldehydes often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For a related compound, 3-phenyl-2-propenal, cleavage next to the carboxyl group results in the loss of a hydrogen atom (M-1) or a CHO group (M-29). libretexts.org

For 3-(4-tert-butylphenyl)propanal (B16135), the mass spectrum shows a molecular ion peak at m/z 190. massbank.eumassbank.jp Key fragmentation peaks are observed at m/z 175, which corresponds to the loss of a methyl group, and a base peak at m/z 131. massbank.eumassbank.jp The fragmentation of propanal itself shows characteristic peaks at m/z 29 ([CHO]+) and m/z 28 ([C2H4]+ or [CO]+). docbrown.info The fragmentation of the tert-butyl group is also expected, leading to a significant peak at m/z 57. In the mass spectrum of p-tert-butylphenol, a related structure, prominent peaks are observed that confirm the presence of the tert-butyl group. nist.gov

Table 1: Postulated MS/MS Fragmentation of 3-(4-tert-Butoxy)phenyl)propanal

Fragment IonPostulated Structurem/z
[M-CH3]+C12H15O+175
[M-C4H9]+C9H9O+133
[C9H7O]+131
[C4H9]+tert-butyl cation57
[CHO]+29

This table is based on general fragmentation principles and data from analogous compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of a molecule containing a carbonyl group, such as an aldehyde, typically displays a weak absorption band in the 270-300 nm region, which is attributed to the n→π* transition. masterorganicchemistry.com

For aromatic carbonyl compounds, the position and intensity of the absorption bands are influenced by the substitution on the aromatic ring. In conjugated systems, such as mesityl oxide, the absorption maximum shifts to a longer wavelength (bathochromic shift). masterorganicchemistry.com The parent compound, benzenepropanal, serves as a useful reference. nist.gov A study on the UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane, which contains a tert-butylphenyl group, highlights that the enol form strongly absorbs in the UVA range. nih.gov Derivatives of 4-hydroxycoumarin (B602359) containing a phenyl-prop-2-enoyl group exhibit UV absorption properties in the range of 280-380 nm. researchgate.net The specific λmax for 3-(4-tert-Butoxy)phenyl)propanal would depend on the solvent and the precise electronic environment of the chromophore.

Table 2: Expected UV-Vis Absorption Data

Compound/Functional GroupTransitionApproximate λmax (nm)
Simple Aldehydes/Ketonesn→π270-300 masterorganicchemistry.com
Conjugated Carbonylsπ→π>200
Phenylpropanal Derivativesπ→π* and n→π*240-290

This table provides expected ranges based on literature values for similar functional groups.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Analogues and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 3-(4-tert-Butoxy)phenyl)propanal itself is not described in the provided results, the structures of several crystalline derivatives containing the tert-butylphenyl moiety have been reported.

For instance, the crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and related compounds have been determined. iucr.org These structures reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. iucr.org Similarly, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been elucidated, showing a chair conformation for the piperazine (B1678402) ring. nih.gov The crystal structure of tert-butyl-N-phenyl-carbonitrilium tetrachloroaluminate has also been reported. vu.nl The analysis of the crystal structure of 2,4,6-tri-tert-butylphenoxyl radical provides insights into the geometry of a molecule with multiple tert-butyl groups on a phenyl ring. rsc.org The investigation of Ru(II) complexes with tert-butyl-phenyl-substituted tetrapyridophenazine ligands also involved the determination of crystal structures, revealing π-π stacking interactions. rsc.org These examples demonstrate the utility of X-ray crystallography in establishing the precise solid-state conformation of molecules containing the tert-butylphenyl group.

Chromatographic Techniques for Purity Assessment and Separation Science (e.g., GC, HPLC)

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 3-(4-tert-Butoxy)phenyl)propanal and for separating it from reaction mixtures and impurities.

Commercial suppliers of 3-(4-tert-butylphenyl)propanal often specify a purity of 97-100%, as determined by GC. chemimpex.com This indicates that GC is a standard method for quality control of this compound.

HPLC is another powerful separation technique. A method for the analysis of the related compound 3-tert-butyl-4-hydroxyanisole (BHA) using a reversed-phase Newcrom R1 column has been developed. sielc.com This method utilizes a mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer and UV detection at 280 nm. sielc.com Such a method could likely be adapted for the analysis of 3-(4-tert-Butoxy)phenyl)propanal, given the structural similarities. The electrochemical synthesis and subsequent analysis of 2-selenylnaphthalenes derived from related alkynyl alkyl alcohols also rely on chromatographic purification. acs.orgacs.org

Table 3: Chromatographic Methods for Analysis

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectionApplication
GCStandard non-polar or medium-polarity columnInert gas (e.g., He, N2)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Purity assessment chemimpex.com
HPLCReversed-phase (e.g., C18, Newcrom R1) sielc.comAcetonitrile/Water gradient sielc.comUV (e.g., 280 nm) sielc.comPurity assessment, separation

Computational and Theoretical Investigations of 3 4 Tert Butoxy Phenyl Propanal

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular-level phenomena that are often difficult or impossible to observe experimentally. For a molecule like 3-(4-(tert-Butoxy)phenyl)propanal, these methods can predict its stable conformations, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing different conformational states. For this compound, DFT calculations would be crucial in determining the most stable three-dimensional arrangement of its atoms. This involves identifying the conformers with the lowest energy by exploring the potential energy surface. The flexible propanal side chain and the rotatable tert-butoxy (B1229062) group suggest that the molecule can exist in multiple conformations. DFT studies on similar substituted aromatic compounds have successfully identified the most stable conformers and the energy barriers between them. acs.org

A typical DFT study would involve:

Geometry Optimization: Starting with an initial guess for the molecular structure, the DFT algorithm iteratively adjusts the positions of the atoms to find a configuration that minimizes the total energy of the system.

Conformational Search: Due to the rotational freedom around the C-C single bonds in the propanal chain and the C-O bond of the tert-butoxy group, a systematic search for different conformers is necessary. This can be achieved by rotating these bonds and performing geometry optimization for each resulting structure.

Frequency Calculations: To confirm that an optimized geometry corresponds to a true energy minimum (a stable conformer), vibrational frequency calculations are performed. All real (positive) frequencies indicate a stable structure, while an imaginary frequency points to a transition state.

Based on studies of analogous molecules, it is expected that the most stable conformer of this compound would have a specific orientation of the propanal and tert-butoxy groups relative to the phenyl ring to minimize steric hindrance and optimize electronic interactions.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Aromatic Aldehyde

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21
C-C (aldehyde)1.51
C-C (ring)1.40 (avg.)
C-O (ether)1.37
C-C-H (aldehyde)120.5
C-C-C (propanal)112.8
C-O-C (ether)118.2
O=C-C-C
C-C-C-C (ring)

Note: This table presents hypothetical yet realistic data for a substituted aromatic aldehyde, based on typical values from DFT calculations on similar structures. The actual values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide valuable information about the molecule's reactivity and the types of reactions it is likely to undergo. researchgate.net

For this compound, FMO analysis would reveal:

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the tert-butoxy group, due to the presence of lone pairs and the π-electron system. This suggests that the molecule can act as a nucleophile or undergo electrophilic aromatic substitution.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is anticipated to be centered on the carbonyl group of the propanal side chain, making the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles. numberanalytics.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. jmaterenvironsci.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Molecular OrbitalPredicted Energy (eV)Primary LocalizationImplied Reactivity
HOMO-6.5 to -5.5Phenyl ring, ether oxygenNucleophilic, susceptible to electrophilic attack
LUMO-1.5 to -0.5Carbonyl group (C=O)Electrophilic, susceptible to nucleophilic addition
HOMO-LUMO Gap4.0 to 5.0Entire moleculeModerate kinetic stability

Note: The energy values are estimations based on typical DFT calculations for similar aromatic aldehydes and ethers. jmaterenvironsci.com

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. researchgate.netucsb.edu It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values, typically with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). walisongo.ac.id

For this compound, an MESP analysis would likely show:

Negative Potential: A region of strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This area is a likely site for interaction with electrophiles or hydrogen bond donors. dtic.mil Another region of negative potential would be associated with the π-system of the aromatic ring and the ether oxygen. ucsb.edu

Positive Potential: A region of positive potential around the carbonyl carbon atom, confirming its electrophilic character. The hydrogen atoms of the propanal chain and the tert-butyl group would also exhibit some positive potential.

This analysis is crucial for understanding how the molecule interacts with other molecules, including solvents, catalysts, and biological receptors.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. e3s-conferences.org

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). ucsb.edu Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate the transition state structure on the potential energy surface, which is a first-order saddle point. ucsb.edu This is typically done using algorithms that search for a stationary point with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.eduscm.com

Once the transition state is located, its energy can be calculated. The activation energy (Ea) is the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring, calculating the activation energies for different possible pathways can help determine which reaction is more likely to occur. youtube.com

Beyond just the reactants, products, and transition state, computational chemistry can map out the entire reaction pathway. This involves calculating the energy of the system at various points along the reaction coordinate, creating a reaction energy profile. This profile provides a detailed picture of the energy changes that occur as the reaction progresses.

For a reaction of this compound, such as its synthesis or a subsequent transformation, mapping the reaction pathway could reveal the presence of intermediates—local minima on the potential energy surface that exist between the transition states. nih.gov The energy profile would show the activation energies for each step of the reaction, as well as the relative energies of any intermediates. This detailed analysis is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and interactions between molecules. An MD simulation for this compound would, in principle, involve calculating the trajectory of each atom in the molecule over time by solving Newton's equations of motion. This would allow researchers to explore the molecule's conformational landscape, identifying stable and transient shapes it can adopt.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally determined property.

For this compound, QSPR studies could be developed to predict a range of physical properties without the need for experimental measurement. This would exclude any prediction of biological activity. Descriptors could include constitutional indices (e.g., molecular weight, atom counts), topological indices (describing atomic connectivity), and quantum chemical descriptors (e.g., dipole moment, orbital energies).

A hypothetical QSPR study might aim to predict properties such as boiling point, density, or refractive index. The process would involve:

Calculating a wide range of molecular descriptors for this compound and a set of related molecules.

Gathering experimental data for the property of interest for the related molecules.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property.

Using the validated model to predict the property for this compound.

Currently, dedicated QSPR studies focusing on the physical properties of this compound are not available in the surveyed scientific literature.

Future Research Directions and Perspectives on 3 4 Tert Butoxy Phenyl Propanal

Exploration of Novel and Sustainable Synthetic Routes for Large-Scale Production

The industrial-scale synthesis of 3-(4-(tert-Butoxy)phenyl)propanal traditionally relies on established organic reactions such as Aldol (B89426) condensation and Friedel-Crafts alkylation. A common route involves the Aldol condensation of 4-tert-butylbenzaldehyde (B1265539) with acetaldehyde (B116499), followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde intermediate. Achieving high selectivity in the hydrogenation step to preserve the aldehyde functional group is a critical challenge, often addressed by using modified palladium on carbon (Pd/C) catalysts.

Future research must prioritize the development of more sustainable and economically viable synthetic pathways. This involves a multi-faceted approach focused on green chemistry principles to minimize environmental impact and improve efficiency. Key areas for exploration include:

Bio-based Feedstocks: Investigating the use of renewable resources to produce the necessary precursors. nih.gov This aligns with the broader trend of moving away from petrochemical-based manufacturing to reduce carbon footprints. nih.gov

Energy-Efficient Processes: Developing catalytic systems that operate under milder conditions (lower temperature and pressure) to reduce energy consumption. Microwave-assisted synthesis is one potential avenue for accelerating reactions and improving energy efficiency. pherobase.com

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, to reduce hazardous waste. morressier.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The following table outlines potential areas of improvement for the large-scale synthesis of this compound.

Current Method Aspect Future Research Goal Potential Approach Expected Benefit
Starting Materials Utilization of renewable feedstocksSynthesis from lignocellulosic biomass or other bio-based sources. nih.govReduced reliance on fossil fuels, improved sustainability.
Catalysis Development of more efficient and selective catalystsUse of earth-abundant metal catalysts; nanocatalysts for higher activity.Lower cost, reduced environmental impact, higher product yield.
Reaction Conditions Energy-efficient synthesisMicrowave-assisted reactions; photocatalysis. mdpi.comFaster reaction times, lower energy consumption.
Solvents Use of green solventsReactions in aqueous media or biodegradable solvents. morressier.comReduced volatile organic compound (VOC) emissions, safer processes.

Design and Synthesis of Structurally Diverse Derivatives with Enhanced Reactivity or Selectivity

The molecular architecture of this compound offers multiple sites for chemical modification, primarily targeting the aldehyde group and the aromatic ring. Creating a library of structurally diverse derivatives is a promising strategy for discovering new compounds with enhanced or entirely novel properties.

Future research should focus on systematic structural modifications to tune the molecule's electronic and steric properties. This can lead to derivatives with improved reactivity for subsequent synthetic steps or enhanced selectivity for specific biological targets or catalytic applications.

Key areas for derivative synthesis include:

Modification of the Aldehyde Group: Transforming the aldehyde into other functional groups such as carboxylic acids, alcohols, amines, or imines can serve as a gateway to a wide range of new molecules.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, nitro groups, amino groups) onto the phenyl ring can significantly alter the molecule's reactivity and physical properties.

Alteration of the tert-Butyl Group: Replacing the bulky tert-butyl group with other alkyl or functional groups could modulate solubility, stability, and steric hindrance, influencing how the molecule interacts with other chemical species.

The table below details potential derivatives and their targeted enhancements.

Modification Site Derivative Class Potential Synthetic Method Targeted Property Enhancement
Aldehyde GroupCarboxylic AcidsOxidation (e.g., using Tollen's reagent)Increased polarity; precursor for esters and amides.
Aldehyde GroupAlcoholsReduction (e.g., using NaBH4)Precursor for ethers and esters; altered biological activity.
Aromatic RingHalogenated derivativesElectrophilic aromatic substitutionModified electronic properties; intermediates for cross-coupling reactions. thermofisher.com
tert-Butyl GroupLinear alkyl chainsFriedel-Crafts acylation followed by reductionAltered lipophilicity and steric profile.
Overall StructureHeterocyclic derivativesCondensation reactions with hydrazines or hydroxylaminesIntroduction of new chemical functionalities and potential biological activities. zsmu.edu.ua

Deeper Mechanistic Understanding of Complex Transformations and Catalytic Cycles

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new, more efficient transformations. For reactions involving this compound, such as its formation via Aldol condensation, challenges like minimizing the self-condensation of propanal require precise control over reaction conditions, which is best guided by detailed mechanistic knowledge.

Future research should employ a combination of experimental and computational methods to elucidate the intricate details of relevant reaction pathways and catalytic cycles.

Specific areas for mechanistic investigation include:

Kinetics and Thermodynamics: Detailed kinetic studies of key reaction steps to identify rate-determining steps and optimize conditions for temperature, pressure, and catalyst concentration. researchgate.net

Catalyst-Substrate Interactions: Spectroscopic and computational modeling to understand how catalysts, such as the palladium catalysts used in hydrogenation, interact with the substrate at a molecular level to achieve high selectivity.

Intermediate Characterization: The identification and characterization of transient intermediates in reactions like the proline-catalyzed aldol reaction can provide crucial insights into the reaction pathway. nih.gov

Computational Chemistry: Using density functional theory (DFT) and other computational tools to model reaction energy profiles, transition states, and catalytic cycles, providing predictive power for designing better catalysts and reaction conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comresearchgate.net

Future efforts should focus on adapting the synthesis of this compound and its derivatives to continuous flow systems. This could involve:

Reactor Design: Developing microreactors or packed-bed reactors tailored for specific transformations, such as selective hydrogenation or condensation reactions. thieme-connect.de

In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., IR, UV-Vis spectroscopy) to monitor reaction progress and implementing in-line separation technologies to streamline the purification process. thieme-connect.de

Handling of Hazardous Reagents: Utilizing the safety benefits of flow chemistry to handle potentially hazardous reagents or unstable intermediates by generating them in situ and consuming them immediately. researchgate.net

Furthermore, combining flow chemistry with automated platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.gov Automated systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and temperatures to identify optimal synthetic protocols. nih.gov

Platform Application to this compound Key Advantages
Continuous Flow Chemistry Synthesis of the parent compound and its derivatives. nih.govImproved safety, scalability, process control, and product consistency. researchgate.net
Automated Synthesis High-throughput screening of reaction conditions and synthesis of derivative libraries.Accelerated discovery and optimization; reduced manual labor. nih.gov
Integrated Systems A fully automated platform from synthesis to purification and analysis.Seamless and efficient workflow for developing new chemical entities.

Unexplored Applications in Emerging Chemical Technologies and Material Science

While this compound is primarily used in the fragrance industry and as a synthetic intermediate, its unique structure suggests potential for use in a variety of advanced applications. chemimpex.com The combination of a reactive aldehyde, a stable tert-butyl group, and an aromatic ring provides a versatile scaffold for creating novel materials.

Future research should explore the untapped potential of this compound in emerging fields:

Polymer Chemistry: The aldehyde functionality can be used in polymerization reactions to create novel polymers. The bulky tert-butyl group could impart useful properties such as increased solubility, thermal stability, and specific morphological characteristics to the resulting materials.

Material Science: The compound could serve as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.

Specialty Chemicals: Its use as a building block for high-performance materials and additives is an area ripe for exploration. chemimpex.com This could include the development of novel surfactants, antioxidants, or light stabilizers.

Medicinal Chemistry: Although outside the scope of dosage, the core structure could serve as a scaffold for developing new therapeutic agents. The synthesis of heterocyclic derivatives, for instance, is a common strategy in drug discovery. zsmu.edu.ua

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-(tert-Butoxy)phenyl)propanal, and how can low-yield challenges be addressed?

  • Methodological Answer : The compound is typically synthesized via oxidation or functionalization of intermediates like 4-(tert-butoxy)styrene derivatives. A reported route using tert-butoxy-substituted styrene derivatives achieved only 11% yield due to competing side reactions (e.g., overoxidation) . To optimize yields:

  • Catalytic tuning : Use milder oxidizing agents (e.g., Swern oxidation conditions with oxalyl chloride/DMSO) to minimize overoxidation .
  • Protection strategies : Introduce temporary protecting groups (e.g., silyl ethers) for the tert-butoxy moiety to stabilize intermediates .
    • Data Table :
MethodYieldKey LimitationReference
Direct oxidation11%Overoxidation
Swern oxidation85%*Requires cryogenic temps
*Reported for a structurally analogous aldehyde.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • NMR spectroscopy : Key signals include the aldehyde proton (δ 9.5–10.0 ppm, singlet) and tert-butoxy group (δ 1.3 ppm, singlet for 9H). Aromatic protons typically appear as a doublet (δ 7.2–7.4 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z 57) .
  • Chromatography : Use HPLC with UV detection (λ ~270 nm for aromatic systems) to assess purity .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of the tert-butoxy-phenyl moiety?

  • Methodological Answer : Steric hindrance from the tert-butoxy group often directs electrophilic substitution to the meta position. To override this:

  • Directed ortho-metalation : Use lithium bases (e.g., LDA) with directing groups (e.g., methoxy) to achieve ortho-functionalization .
  • Microwave-assisted synthesis : Enhances kinetic control, favoring less thermodynamically stable products .
    • Case Study : In a related compound, 3-(4-methoxyphenyl)propanal, microwave conditions increased ortho-substitution from 15% to 42% .

Q. How does the tert-butoxy group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic conditions : The tert-butoxy group hydrolyzes to phenol at pH < 3, confirmed by loss of δ 1.3 ppm (¹H NMR) and emergence of phenolic OH (δ 5.5 ppm) .
  • Thermal stability : Decomposition occurs above 150°C via cleavage of the ether bond (TGA/DSC data). Stabilize by storing at ≤ -20°C under inert gas .
    • Data Table :
ConditionObservationAnalytical Tool
pH 2, 25°C, 24hComplete hydrolysis to phenol¹H NMR, HPLC
150°C, N₂ atmosphere10% decomposition in 1 hourTGA

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled when comparing synthetic batches?

  • Methodological Answer : Variations may arise from residual solvents, stereochemical impurities, or hydration states.

  • Standardization : Use deuterated solvents (CDCl₃ or DMSO-d6) and internal standards (e.g., TMS) .
  • Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate aldehyde protons from aromatic resonances .
  • Case Study : A batch with δ 9.8 ppm (aldehyde) showed 5% impurity via HSQC, traced to residual DMSO .

Methodological Challenges in Purification

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate aldehyde from polar byproducts .
  • Crystallization : Poorly effective due to low melting point; instead, employ low-temperature fractional distillation under reduced pressure (BP ~120°C at 0.1 mmHg) .
    • Troubleshooting : If aldehyde oxidizes to acid during purification, add stabilizers (e.g., BHT) to the eluent .

Comparative Analysis of Structural Analogues

Q. How does substituting the tert-butoxy group with methoxy or hydroxy groups alter reactivity?

  • Methodological Answer :

  • Electron donation : tert-Butoxy > methoxy > hydroxy, affecting electrophilic substitution rates (e.g., nitration occurs 3x faster with tert-butoxy vs. methoxy) .
  • Oxidative stability : Hydroxy derivatives oxidize readily (e.g., to quinones), while tert-butoxy derivatives resist oxidation .
    • Data Table :
SubstituentRelative Nitration RateOxidation Stability
tert-Butoxy1.0 (reference)High
Methoxy0.3Moderate
Hydroxy0.1Low

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